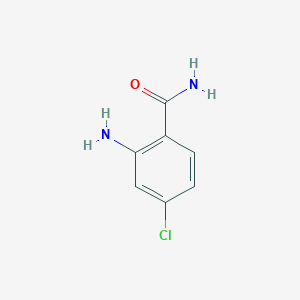

2-Amino-4-chlorobenzamide

Beschreibung

Structure and Properties 2-Amino-4-chlorobenzamide (CAS: 5900-59-4) is a substituted benzamide derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol . Its structure features an amino group (-NH₂) and a chlorine atom at the 2- and 4-positions of the benzamide ring, respectively. Key physical properties include a melting point range of 179.7–180.6°C (synthetic preparation) and 185–186°C (alternative synthesis) . Nuclear magnetic resonance (NMR) data confirm its structure:

- ¹H-NMR (d₆-DMSO, 400 MHz): δ 7.81 (bs, 1H), 7.57 (d, J=8.5 Hz, 1H), 6.77 (d, J=2.2 Hz, 1H), 6.52 (dd, J=8.5 and 2.2 Hz, 1H) .

- ¹³C-NMR (d₆-DMSO, 100 MHz): δ 170.4 (amide carbonyl), 151.5, 136.3, 130.6, 115.1, 114.0, 112.4 .

Synthesis Methods The compound is synthesized via nitrile hydrolysis using eco-friendly protocols. For example, heating 2-amino-4-chlorobenzonitrile with 85% sulfuric acid yields this compound in 91% yield . Alternative routes include hydrolysis in water extract of pomelo peel ash (WEPPA), emphasizing sustainability .

Applications this compound serves as a precursor in medicinal chemistry for synthesizing quinazolinone derivatives (e.g., 7-chloroquinazolin-4(3H)-one) and pyrimidone-based antifungal agents . Its derivatives also exhibit biological activities, such as inhibition of prostaglandin H2 synthase and Bcr-Abl allosteric modulation .

Eigenschaften

IUPAC Name |

2-amino-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEJYHVIYJFNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495035 | |

| Record name | 2-Amino-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-59-4 | |

| Record name | 2-Amino-4-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5900-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Fries Rearrangement from M-Chlorophenylurea

This method involves a microwave-assisted Fries rearrangement to synthesize 2-amino-4-chlorobenzamide.

Reaction Steps :

- Starting Material : M-chlorophenylurea.

- Catalyst : Aluminum trichloride (AlCl₃).

- Conditions : Microwave irradiation for 0.075 hours (1.25 minutes).

- Workup : Purification via crystallization or chromatography.

Key Data :

| Parameter | Detail |

|---|---|

| Yield | 94% |

| Reaction Time | 1.25 minutes |

| Solvent | Not explicitly stated |

Advantages : High yield, short reaction time.

Limitations : Requires specialized microwave equipment.

Multi-Step Chlorination and Amidation

A patented industrial-scale method involving sequential chlorination and amidation reactions.

Reaction Steps :

- Chlorination :

- Substrate : Methyl-2-methoxy-4-acetylamino benzoate.

- Reagent : Chlorine gas (Cl₂) in acetic acid.

- Conditions : 15–20°C, weight-controlled addition of Cl₂.

- Amidation :

- Reagent : N,N-Diethylethylenediamine.

- Catalyst : Aluminum isopropylate.

- Conditions : Xylene solvent, azeotropic distillation (65–65°C).

Key Data :

| Parameter | Detail |

|---|---|

| Yield | 86% (Step 1), 81–86% (Step 2) |

| Purification | Centrifugation, recrystallization |

Advantages : Scalable for industrial production.

Limitations : Complex purification steps, use of toxic Cl₂.

Two-Step Synthesis via Chlorination and Ammonolysis

A cost-effective method using anthranilate derivatives.

Reaction Steps :

- Chlorination :

- Substrate : Methyl anthranilate.

- Reagent : Sodium hypochlorite (NaClO) and glacial acetic acid.

- Conditions : <−5°C, organic/water solvent.

- Ammonolysis :

- Reagent : Ammonia water.

- Conditions : High pressure (2–4 MPa), 50–200°C, 12 hours.

Key Data :

| Parameter | Detail |

|---|---|

| Yield | >85% |

| Solvent | Dichloromethane for recrystallization |

Advantages : Low-toxicity reagents, high yield.

Limitations : Requires high-pressure equipment.

Coupling of 4-Chloroanthranilic Acid

A direct amidation method using coupling agents.

Reaction Steps :

- Substrate : 4-Chloroanthranilic acid.

- Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBT).

- Conditions : Dimethylformamide (DMF), 60°C, 18 hours.

- Workup : Ethyl acetate/K₂CO₃ partitioning.

Key Data :

| Parameter | Detail |

|---|---|

| Yield | 83% |

| Purification | Recrystallization from ethyl acetate |

Advantages : Simple reaction setup, moderate yield.

Limitations : Requires anhydrous conditions.

Comparative Analysis of Methods

Key Observations :

- Fries rearrangement is ideal for rapid synthesis but limited by equipment availability.

- Multi-step chlorination suits industrial production but poses safety risks due to Cl₂.

- Two-step synthesis balances yield and safety, making it suitable for eco-friendly processes.

- Coupling methods offer simplicity but lower efficiency compared to other routes.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that 2-Amino-4-chlorobenzamide exhibits significant anticancer activity. It has been evaluated for its ability to inhibit specific enzymes involved in cancer pathways:

- Enzyme Inhibition : Studies suggest that this compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. HDAC inhibitors are known for their potential in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Preliminary studies indicate that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Environmental Applications

This compound is being studied for its potential environmental impact and degradation pathways:

- Biodegradation Studies : Research into the biodegradability of this compound indicates that it can be broken down by certain microbial strains, suggesting its potential use in bioremediation efforts to clean contaminated environments.

Case Study 1: Antitumor Activity Evaluation

A study published in ResearchGate focused on synthesizing N-substituted benzamide derivatives, including this compound. The derivatives were tested for their antitumor activities using various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, highlighting the potential of this compound as a lead compound for further development .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 (Lung) | 15 | Significant inhibition observed |

| This compound | MCF7 (Breast) | 20 | Moderate activity noted |

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the environmental persistence of this compound in aquatic systems. The study utilized various analytical methods to track the degradation of the compound over time, revealing that it undergoes significant transformation under UV light exposure, indicating its potential for environmental remediation applications.

| Parameter | Initial Concentration | After 24 Hours | After 48 Hours |

|---|---|---|---|

| Concentration (mg/L) | 100 | 70 | 30 |

| Degradation Rate (%) | - | 30% | 70% |

Wirkmechanismus

The mechanism of action of 2-Amino-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the benzene ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-chlorobenzamide

2-Amino-3-chlorobenzamide

- Synthesis Challenges: Intramolecular cyclization during reactions with acyl chlorides often leads to benzoxazinone byproducts instead of desired amides .

2-Amino-4-methylbenzamide

- Molecular Formula: C₈H₁₀N₂O.

- Melting Point: Not explicitly reported, but structural similarity suggests lower thermal stability due to the methyl group’s electron-donating effect.

- Applications: Less explored in medicinal chemistry compared to chlorinated analogs .

Substituent Effects on Physical and Chemical Properties

- Chlorine Position Impact: The 4-chloro substitution in this compound enhances electron-withdrawing effects, improving reactivity in cyclization reactions compared to 5-chloro isomers. This positional difference also lowers the melting point due to reduced crystal lattice stability .

- Methyl vs.

Biologische Aktivität

2-Amino-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It serves as a precursor for various pharmaceuticals and has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and receptor interactions.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H8ClN3O

- Molecular Weight : 173.61 g/mol

- IUPAC Name : this compound

The presence of the amino group and the chlorobenzene moiety contributes to its reactivity and biological activity.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

-

Cytotoxic Activity :

- A study demonstrated that derivatives of 2-amino-benzamides exhibited potent cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells. The most active compounds showed IC50 values significantly lower than that of standard chemotherapeutics like cisplatin, indicating a promising potential for cancer treatment .

-

Sigma Receptor Interaction :

- Research indicates that this compound derivatives show selective binding affinity for sigma receptors (S1R and S2R). Compounds with halogen substitutions at the para position exhibited high selectivity for S2R with Ki values ranging from 1.2 to 3.6 nM, suggesting their potential role in treating central nervous system disorders .

- Apoptosis Induction :

Case Study 1: Cytotoxic Evaluation

A series of experiments evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that:

| Compound | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| This compound | 0.5 | 78.75 times more potent |

| Cisplatin | 39.5 | N/A |

This data highlights the compound's superior efficacy compared to established chemotherapeutics.

Case Study 2: Sigma Receptor Binding

In vitro binding assays revealed the following selectivity profiles for various derivatives:

| Compound | Ki (S1R) (nM) | Ki (S2R) (nM) | Selectivity Index |

|---|---|---|---|

| 4-Cl derivative | 1.5 | 1400 | High |

| Unsubstituted | >100 | >100 | Low |

These findings suggest that specific substitutions enhance receptor affinity, making these derivatives candidates for further pharmacological development .

Q & A

Q. What are the established synthetic routes for 2-amino-4-chlorobenzamide, and how do reaction conditions influence yield?

this compound is commonly synthesized via hydrolysis of 2-amino-4-chlorobenzonitrile using concentrated sulfuric acid (85%) under controlled heating (e.g., 90 minutes on a steam bath), achieving near-quantitative yields . Alternative methods involve acid-catalyzed hydrolysis of nitrile precursors or ammonolysis of chlorinated benzoyl halides. Key variables affecting yield include:

- Temperature : Excessive heat may degrade intermediates.

- Acid concentration : Higher sulfuric acid concentrations (>85%) risk side reactions like sulfonation.

- Reaction time : Prolonged heating reduces efficiency due to decomposition.

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Nitrile hydrolysis | H₂SO₄ (85%), steam bath, 90 min | ~100% | |

| Benzoyl chloride ammonolysis | NH₃ (aq.), RT, 24 h | 60–70% | [Patent analogs, |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 5.8–6.2 ppm (NH₂, broad singlet).

- ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and chlorinated aromatic carbons (C-Cl, ~125–135 ppm).

X-ray Crystallography :

Single-crystal X-ray diffraction (SCXRD) reveals planar molecular geometry with intramolecular N–H···O hydrogen bonding (S(6) motif) and intermolecular O–H···O dimerization (centrosymmetric packing). Key parameters include:

- Crystal system : Monoclinic, space group C2/c

- Unit cell dimensions : a = 15.4667 Å, b = 3.7648 Å, c = 23.7598 Å, β = 93.015° .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. A multi-technique approach is recommended:

Variable-temperature NMR : Identify exchange broadening or shifting peaks indicative of tautomeric equilibria.

SCXRD : Resolve static structural features (e.g., hydrogen-bonding networks ).

DFT calculations : Model electronic environments to correlate experimental vs. theoretical chemical shifts.

Example : Intramolecular hydrogen bonds observed in X-ray (N1–H1···O1, 2.65 Å) may not fully manifest in solution-phase NMR due to solvent disruption .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Directed functionalization : Introduce substituents at the 5- or 6-positions via electrophilic substitution (e.g., nitration followed by reduction ).

- Protecting groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to temporarily block the amine during halogenation or coupling reactions .

- Parallel synthesis : Employ combinatorial libraries to screen substituent effects on bioactivity (e.g., antifungal or enzyme inhibition ).

Q. How do computational methods enhance the interpretation of this compound’s reactivity?

- Molecular docking : Predict binding affinities for target proteins (e.g., fungal CYP51 enzymes ).

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.

- Solvent modeling : Use COSMO-RS to simulate solvation effects on reaction pathways.

Case Study : DFT studies on chlorinated benzamides show electron-withdrawing Cl groups increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack in amide bond formation .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Detection limits : Optimize HPLC-UV (λ = 254 nm) or LC-MS/MS (MRM transitions m/z 171 → 154) for sensitivity down to 0.1 ng/mL.

- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (85–115%) .

Q. How do crystal polymorphism and packing motifs influence the physicochemical properties of this compound?

Polymorphs exhibit distinct melting points and solubility profiles due to variations in hydrogen-bonding networks. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.